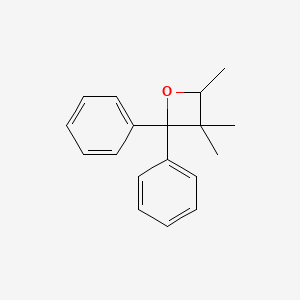
3,3,4-Trimethyl-2,2-diphenyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethyl-2,2-diphenyloxetane: is an organic compound with the molecular formula C18H20O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by its unique structure, which includes three methyl groups and two phenyl groups attached to the oxetane ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyl-2,2-diphenyloxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,4-trimethyl-2,2-diphenylbutan-1-ol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out under anhydrous conditions to facilitate the formation of the oxetane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trimethyl-2,2-diphenyloxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3,4-Trimethyl-2,2-diphenyloxetane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethyl-2,2-diphenyloxetane involves its interaction
Properties
CAS No. |
61149-92-6 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3,3,4-trimethyl-2,2-diphenyloxetane |
InChI |
InChI=1S/C18H20O/c1-14-17(2,3)18(19-14,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
LNZPWZPBEWEEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















